2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoromethoxy and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(Difluoromethoxy)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic aromatic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines or alcohols, typically under mild conditions to avoid decomposition of the difluoromethoxy group.
Electrophilic aromatic substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Halogenated or nitrated derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the aromatic ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-5-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(Difluoromethoxy)-5-bromobenzene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and electronic properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical and material science applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-4(9)1-2-5(6)14-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJHQWQEYHAZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261862-25-2 | |
Record name | 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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